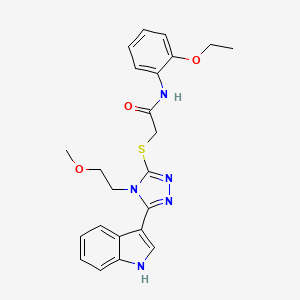
OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
X-ray Photoelectron Spectroscopy (XPS) Analysis
- Correlation of C1s Chemical State Intensities with O1s Intensity : An XPS study on anodically oxidized glass-like carbon was conducted to investigate inconsistencies between O1s/C1s ratios and oxygen concentration. It highlighted the importance of considering the 2nd-carbon peak and asymmetric peak shape for accurate curve fitting in XPS analysis, potentially relevant for chemical characterization of complex compounds like the one (Yumitori, 2000).
Elemental Composition and Chemical Processes
- Elemental Ratios in Organic Compounds : A study using aerosol mass spectrometry highlighted the importance of understanding elemental ratios (O/C, H/C, OM/OC) for characterizing organic aerosols. This is crucial for source characterization and understanding chemical evolution of organic compounds in the environment (Canagaratna et al., 2014).
Chemical Reactions and Mechanisms
- Kinetics of Three-Body Atom Recombination : This study measured the rate constants for three-body recombination reactions involving atoms and molecules, which are fundamental to understanding the chemical kinetics relevant to various compounds, potentially including the compound (Kretschmer & Petersen, 1963).
Chemical Characterization Techniques
- Improving XPS Interpretation for Chars : This research proposed a method based on DFT calculations to improve the interpretation of C1s XPS spectra for disordered oxygenated carbons. Such advancements in analytical techniques could be relevant for detailed chemical analysis of complex compounds (Smith et al., 2016).
Propiedades
IUPAC Name |
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-20-12(17)8-5-4-7-11(13(18)19-2)9(15)6-10(16)14(7)8/h6,8,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKEOPDNAGJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C(=CC(=O)N12)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

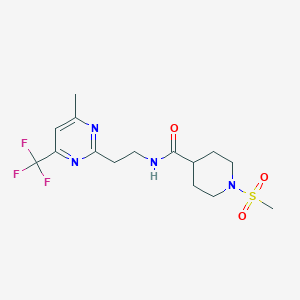


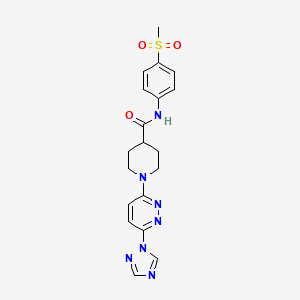

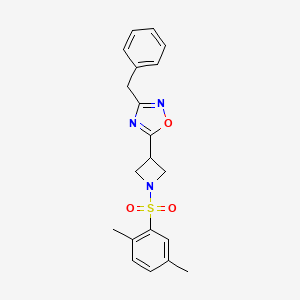
![6-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2997731.png)
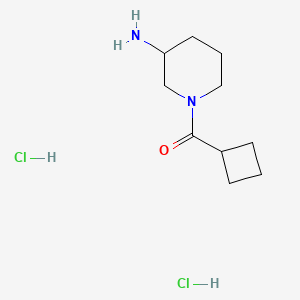
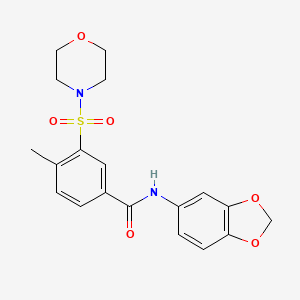
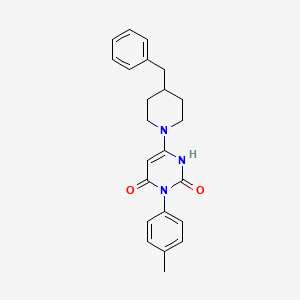
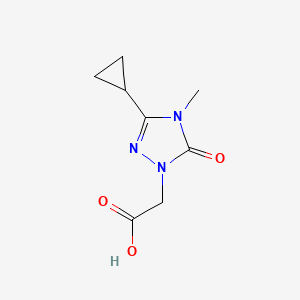
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)
